3,5-diamino-N-tert-butylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Diamino-N-tert-butylbenzamide is an organic compound with the molecular formula C11H17N3O It is a derivative of benzamide, featuring two amino groups at the 3 and 5 positions on the benzene ring and a tert-butyl group attached to the nitrogen atom of the amide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-diamino-N-tert-butylbenzamide can be achieved through several methods. One common approach involves the reaction of 3,5-dinitrobenzoyl chloride with tert-butylamine, followed by reduction of the nitro groups to amino groups. The reaction conditions typically involve:
-
Step 1: Formation of 3,5-dinitrobenzoyl chloride
- React 3,5-dinitrobenzoic acid with thionyl chloride (SOCl2) to form 3,5-dinitrobenzoyl chloride.
- Reaction conditions: Reflux in anhydrous conditions.
-
Step 2: Formation of 3,5-dinitro-N-tert-butylbenzamide
- React 3,5-dinitrobenzoyl chloride with tert-butylamine.
- Reaction conditions: Stirring at room temperature in an inert atmosphere.
-
Step 3: Reduction of Nitro Groups
- Reduce the nitro groups to amino groups using a reducing agent such as iron powder and hydrochloric acid or catalytic hydrogenation.
- Reaction conditions: Reflux with iron powder and hydrochloric acid or hydrogenation at room temperature under hydrogen gas.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to ensure high-quality product.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Diamino-N-tert-butylbenzamide undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using strong oxidizing agents such as potassium permanganate (KMnO4) or nitric acid (HNO3).
Reduction: The nitro groups can be reduced back to amino groups using reducing agents like iron powder and hydrochloric acid or catalytic hydrogenation.
Substitution: The amino groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Iron powder and hydrochloric acid or catalytic hydrogenation with palladium on carbon (Pd/C).
Substitution: Various nucleophiles such as halides, alkoxides, or amines under suitable conditions.
Major Products Formed
Oxidation: Formation of 3,5-dinitro-N-tert-butylbenzamide.
Reduction: Formation of this compound.
Substitution: Formation of substituted benzamides with different functional groups replacing the amino groups.
Wissenschaftliche Forschungsanwendungen
3,5-Diamino-N-tert-butylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions. Its structural features make it suitable for binding studies with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to interact with specific molecular targets in cells makes it a candidate for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials. Its unique chemical properties make it valuable for applications in coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of 3,5-diamino-N-tert-butylbenzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and proteins, modulating their activities. The amino groups on the benzene ring can form hydrogen bonds with active sites of enzymes, influencing their catalytic functions. Additionally, the tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Diaminobenzoic acid: Similar structure but lacks the tert-butyl group. It is used in the synthesis of polyimides and other polymers.
N-tert-Butylbenzamide: Lacks the amino groups on the benzene ring. It is used as an intermediate in organic synthesis and as a stabilizer in polymers.
3,5-Dinitro-N-tert-butylbenzamide: Contains nitro groups instead of amino groups. It is used as a precursor in the synthesis of 3,5-diamino-N-tert-butylbenzamide.
Uniqueness
This compound is unique due to the presence of both amino groups and the tert-butyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications. The amino groups enhance its reactivity and binding capabilities, while the tert-butyl group provides steric protection and stability.
Eigenschaften
Molekularformel |
C11H17N3O |
---|---|
Molekulargewicht |
207.27 g/mol |
IUPAC-Name |
3,5-diamino-N-tert-butylbenzamide |
InChI |
InChI=1S/C11H17N3O/c1-11(2,3)14-10(15)7-4-8(12)6-9(13)5-7/h4-6H,12-13H2,1-3H3,(H,14,15) |
InChI-Schlüssel |
DVUDISRDJACMHR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NC(=O)C1=CC(=CC(=C1)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.